3-[(1H-Indol-3-yl)methylidene]-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide
Overview
Description
Synthesis Analysis
The synthesis of indole-based sulfonamides, including structures similar to 3-[(1H-Indol-3-yl)methylidene]-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide, often involves the formation of sulfonamide linkages through reactions of sulfonyl chlorides with amines or through the condensation of sulfonamides with aldehydes or ketones. A notable method includes the Cu(OAc)2-mediated cascade annulation of diarylalkyne sulfonamides through dual C-N bond formation, enabling the efficient synthesis of biologically important indoloindole derivatives (Yu, Zhang-Negrerie, & Du, 2016).
Molecular Structure Analysis
The molecular structure of compounds in this category is characterized by the presence of indole moieties, which are crucial for the interaction with biological targets. The structural analysis includes the study of conformational preferences and the potential for intramolecular and intermolecular hydrogen bonding, which can significantly influence the biological activity. The X-ray crystallography and NMR studies provide insights into the conformational dynamics and molecular interactions of these compounds (Crich, Bruncko, Natarajan, Teo, & Tocher, 1995).
Chemical Reactions and Properties
Indole-based sulfonamides undergo various chemical reactions, including cyclization, sulfonamidation, and annulation, leading to a wide array of structural derivatives with potential pharmacological activities. These reactions are often catalyzed by metals or driven by light, offering a versatile toolkit for the modification and optimization of their chemical properties for specific applications (Paul, Sengupta, & Yadav, 2022).
Safety And Hazards
Future Directions
The future directions for research on indole derivatives could include further development of synthesis methods to overcome the challenges associated with the preparation of (1H-indol-3-yl)methyl electrophiles12. Additionally, more research is needed to understand the mechanisms of action, physical and chemical properties, and safety and hazards of specific indole derivatives. Unfortunately, specific future directions for “3-[(1H-Indol-3-yl)methylidene]-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide” were not found in the available resources.
properties
IUPAC Name |
3-(1H-indol-3-ylmethylidene)-2-oxo-1H-indole-5-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S/c18-24(22,23)11-5-6-16-13(8-11)14(17(21)20-16)7-10-9-19-15-4-2-1-3-12(10)15/h1-9,19H,(H,20,21)(H2,18,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTGOSQNWXOYGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=C3C4=C(C=CC(=C4)S(=O)(=O)N)NC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30695807 | |
Record name | 3-[(1H-Indol-3-yl)methylidene]-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30695807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1H-Indol-3-yl)methylidene]-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide | |
CAS RN |
181223-16-5 | |
Record name | 3-[(1H-Indol-3-yl)methylidene]-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30695807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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